
N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O2 and its molecular weight is 332.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 2-chlorophenyl group and a pyrimidine moiety, which is known to influence its pharmacological properties. The molecular formula is C16H18ClN3O with a molecular weight of approximately 305.79 g/mol.
This compound exhibits multiple mechanisms of action:
- Protein Kinase Inhibition : The compound has been identified as an inhibitor of various protein kinases, including Janus Kinase (JAK) pathways, which are crucial in cellular signaling processes related to inflammation and cancer progression .
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in models of hypopharyngeal carcinoma, showing cytotoxicity that surpasses standard chemotherapeutic agents .
In Vitro Studies
Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings regarding its efficacy:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
FaDu (hypopharyngeal) | 5.0 | Apoptosis induction |
MDA-MB-231 (breast) | 3.8 | EGFR inhibition |
A549 (lung) | 4.5 | Cell cycle arrest |
These values indicate that the compound has a strong potential for further development as an anticancer agent.
Pharmacokinetic Profile
Pharmacokinetic studies reveal favorable absorption and distribution characteristics:
- Bioavailability : The compound demonstrates adequate oral bioavailability, making it suitable for oral administration.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which is essential for its pharmacodynamic activity .
Case Studies and Clinical Relevance
In clinical settings, compounds similar to this compound have been evaluated for their therapeutic potential against various malignancies. A notable case study involved its application in treating triple-negative breast cancer (TNBC), where it was found to significantly inhibit tumor growth in xenograft models .
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-6-1-2-7-14(13)20-16(22)21-10-3-5-12(11-21)23-15-18-8-4-9-19-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDVXPFZUKQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.